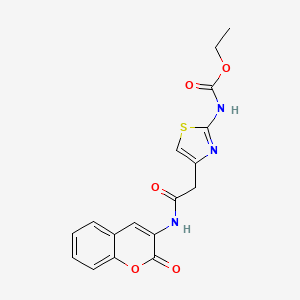
ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of coumarin, a type of benzopyrone . It is synthesized from 4-hydroxycoumarin and ethylene diamine in boiling glacial acetic acid . The compound has not been previously reported .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-hydroxycoumarin (1) and ethylene diamine (2) in boiling glacial acetic acid (3) . A simultaneous N-acetylation of the second amino group took place unexpectedly .Molecular Structure Analysis
The molecular structure of this compound is characterized by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . The compound is almost colorless crystals with a melting point of 261-262 °C .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 4-hydroxycoumarin with ammonium acetate in acetic acid . The title compound was synthesized in a similar way from 4-hydroxycoumarin (1) and ethylene diamine (2) in boiling glacial acetic acid (3) .Physical And Chemical Properties Analysis
The compound is almost colorless crystals with a melting point of 261-262 °C . The compound was characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Novel Chromone-Pyrimidine Derivatives : Ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, which are related to ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate, have been synthesized. These derivatives exhibit significant in vitro antifungal and antibacterial activities. They are non-toxic to human cancer cells (HeLa) and have been suggested as potential oral drug candidates due to their good oral drug-like properties (Tiwari et al., 2018).
Antimicrobial Evaluation : Compounds similar to ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate, specifically 4-(5-(Methylthio)-1,3,4-thiadiazol-2-ylamino)-2-oxo-2H-chromene-3-carbaldehyde, have been prepared and evaluated for their antimicrobial activities. These compounds demonstrated moderate antimicrobial activity (Govori et al., 2014).
Cytotoxic Activity : Novel series of compounds containing the 2H-chromen-2-one moiety, which is structurally related to ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate, have been synthesized and evaluated for cytotoxic activity. These compounds were found to possess potent cytotoxic activity against human keratinocytes (HaCaT cells) (Gomha & Khalil, 2012).
Thiazole Substituted Coumarins : Thiazole substituted coumarins, related to the ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate, have been synthesized and screened for antibacterial and antifungal activities. These compounds could have potential uses in antimicrobial applications (Parameshwarappa et al., 2009).
Molluscicidal Properties : Derivatives similar to ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate have been synthesized and shown to possess molluscicidal properties. These compounds are potential candidates for controlling the intermediate host of schistosomiasis (El-bayouki & Basyouni, 1988).
Propiedades
IUPAC Name |
ethyl N-[4-[2-oxo-2-[(2-oxochromen-3-yl)amino]ethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-2-24-17(23)20-16-18-11(9-26-16)8-14(21)19-12-7-10-5-3-4-6-13(10)25-15(12)22/h3-7,9H,2,8H2,1H3,(H,19,21)(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALWZKDTNFRGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

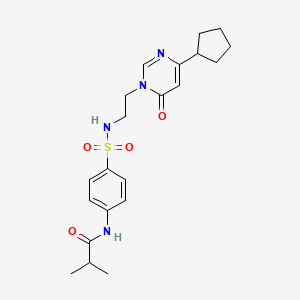
![N-isobutyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2646567.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2646569.png)
![4-methyl-N-{[4-methyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2646570.png)


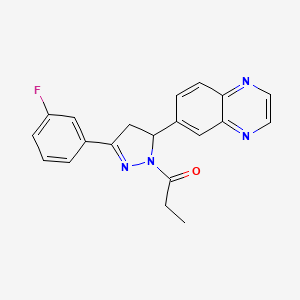
![3-[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid](/img/structure/B2646579.png)
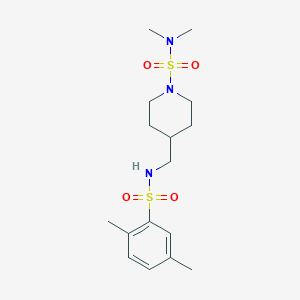
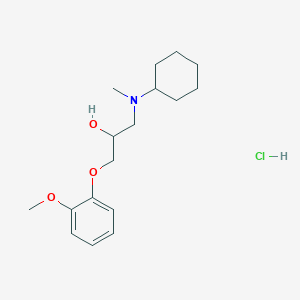
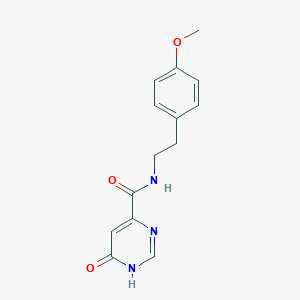
![5-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2646587.png)
![1,3,5-trimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2646588.png)
